N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide
Description
Properties
CAS No. |
1160932-37-5 |
|---|---|
Molecular Formula |
C20H27FN4O |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C20H27FN4O/c1-20(2,3)12-18(26)23-16-10-11-17(24-19(16)25(4)5)22-13-14-6-8-15(21)9-7-14/h6-11H,12-13H2,1-5H3,(H,22,24)(H,23,26) |
InChI Key |
KQYZTLYQCASQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
The synthesis can be broken down into several critical steps:
Formation of the Pyridine Core :
- A pyridine derivative is reacted with a suitable electrophile to form a substituted pyridine core.
- Reaction conditions typically involve heating in a solvent such as ethanol or DMF (dimethylformamide).
Introduction of Dimethylamino Group :
- The dimethylamino group is introduced via nucleophilic substitution using dimethylamine and an appropriate leaving group on the pyridine ring.
- This step may require activation of the pyridine nitrogen or use of a coupling agent.
Fluorophenyl Group Attachment :
- The fluorophenyl group is incorporated through electrophilic aromatic substitution.
- This step often utilizes fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the reaction.
-
- The final step involves forming the amide bond between the amine and an acyl chloride derived from 3,3-dimethylbutanoic acid.
- This reaction typically occurs under acidic conditions to promote amide formation.
Reaction Conditions and Yields
The following table summarizes the reaction conditions and expected yields for each step in the synthesis:
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Formation of Pyridine Core | Pyridine derivative + Electrophile | Ethanol, heat | 70-85 |
| Dimethylamino Group Introduction | Dimethylamine + Pyridine derivative | DMF, base (e.g., NaOH), reflux | 60-75 |
| Fluorophenyl Group Attachment | Fluorobenzene + Pyridine derivative | Aluminum chloride catalyst, reflux | 50-65 |
| Final Amide Formation | Amine + Acyl chloride (from 3,3-dimethylbutanoic acid) | Acidic conditions (e.g., HCl) | 80-90 |
Challenges in Synthesis
The synthesis of N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide presents several challenges:
Selectivity Issues : Achieving selectivity during electrophilic substitutions can be difficult due to competing reactions.
Purification : The final product often requires extensive purification techniques such as recrystallization or chromatography to isolate it from by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Properties
Research has indicated that compounds with similar structural characteristics exhibit antidepressant effects. For instance, derivatives of pyridinyl compounds have shown promise in modulating neurotransmitter systems associated with mood regulation. The presence of a dimethylamino group is critical for enhancing bioactivity and receptor affinity, suggesting that N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide could also demonstrate similar properties.
1.2 Anticonvulsant Activity
Studies have highlighted the anticonvulsant potential of related compounds. For example, certain N-benzyl amino acid derivatives have been shown to possess significant anticonvulsant activity in animal models. The ability to modulate sodium channels and inhibit neuronal excitability makes this compound a candidate for further exploration in seizure disorders .
Mechanistic Insights
2.1 Interaction with Receptors
The compound's structure suggests it may interact with various neurotransmitter receptors, including serotonin and norepinephrine transporters. Such interactions are crucial for the development of antidepressants and anticonvulsants, as they can enhance synaptic transmission and improve mood stability.
2.2 Inhibition of Enzymatic Activity
Preliminary studies indicate that this compound could inhibit specific enzymes involved in neurotransmitter degradation, thereby increasing the availability of serotonin and norepinephrine in the synaptic cleft. This mechanism is fundamental for the therapeutic effects observed in many antidepressants.
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Flupirtine and Derivatives
Flupirtine maleate (CAS 56995-20-1) shares the pyridine backbone and 4-fluorophenylmethylamino group but replaces the 3,3-dimethylbutanamide with a carbamic acid ethyl ester. This structural variation reduces molecular weight (354.33 g/mol) and alters pharmacokinetics: Flupirtine acts as a centrally acting analgesic, while the target compound’s larger amide group may improve metabolic stability and prolong half-life .
Key Differences:
| Property | Target Compound | Flupirtine Maleate |
|---|---|---|
| Molecular Weight | 385.48 g/mol | 354.33 g/mol |
| Amide Substituent | 3,3-Dimethylbutanamide | Carbamic acid ethyl ester |
| Predicted pKa | ~13.45 (similar to ) | ~12.8 |
Acetamide Analog (CAS 88874-11-7)
This analog (C₁₄H₁₅FN₄O, MW 274.29 g/mol) replaces the dimethylbutanamide with an acetamide group. The simplified structure reduces steric bulk but may decrease receptor affinity due to weaker hydrophobic interactions. The target compound’s dimethylbutanamide likely enhances binding to hydrophobic pockets in target proteins .
Hydrazinecarbonyl Derivatives ()
Pyrimidine-Based Compounds ()
N-[2-{2-(Dimethylamino)ethylamino}-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]acrylamide (MW 568.60 g/mol) shares dimethylamino and fluorinated groups but uses a pyrimidine scaffold. The trifluoroethoxy group enhances electron-withdrawing effects, whereas the target compound’s fluorophenyl group prioritizes aromatic interactions .
Structural-Activity Relationship (SAR) Insights
- Amide Group : The 3,3-dimethylbutanamide in the target compound likely improves metabolic resistance compared to acetamide or carbamate analogs .
- Fluorophenyl Group : Enhances binding via π-π stacking and hydrophobic effects, common in CNS-active compounds .
- Dimethylamino Group: Facilitates hydrogen bonding and cationic interactions at physiological pH, critical for target engagement .
Biological Activity
N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide, often referred to as a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C19H26F2N4
- Molecular Weight : 358.44 g/mol
- IUPAC Name : N-[2-(dimethylamino)-6-[[4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and survival. It has been identified as a potential inhibitor of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and are implicated in cancer progression.
Biological Activities
-
Antitumor Activity :
- In vitro studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values indicate its potency in inhibiting cell growth.
- For example, in studies involving HepG2 liver cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM, suggesting effective inhibition compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) which had an IC50 of 17.25 µM .
- Apoptosis Induction :
- Cell Cycle Arrest :
Case Study 1: HepG2 Cell Line
- Objective : To evaluate the antiproliferative and apoptotic effects.
- Methodology : Cells treated with varying concentrations of the compound were analyzed for growth inhibition and apoptosis.
- Results : Significant growth inhibition was noted with an IC50 of 1.30 µM; apoptosis rates increased significantly with treatment.
Case Study 2: Combination Therapy
- Objective : Assess the efficacy of the compound in combination with other chemotherapeutics.
- Findings : The combination of 0.5 µM of the compound with taxol enhanced anticancer activity, indicating potential for use in combination therapies .
Comparative Table of Biological Activities
| Activity Type | Compound IC50 (µM) | Control IC50 (µM) | Notes |
|---|---|---|---|
| Antiproliferative | 1.30 | 17.25 | Effective against HepG2 |
| Apoptosis Rate | Increased to 28.83% | Control 5.83% | Dose-dependent increase |
| G2/M Phase Arrest | Significant | Not observed | Critical for cell cycle control |
Q & A
Basic Question: What are the optimized synthetic routes for this compound, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyridine core via condensation of substituted amines and ketones under acidic conditions.
- Step 2: Introduction of the dimethylamino group via nucleophilic substitution using dimethylamine in anhydrous THF at 60°C .
- Step 3: Coupling of the (4-fluorophenyl)methylamine moiety via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
Key Parameters:
Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer:
- Purity: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). A purity threshold of ≥95% is standard for research-grade material .
- Structural Confirmation:
Advanced Question: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts or split peaks) may arise from:
- Dynamic equilibria: Use variable-temperature NMR to detect tautomerization or rotational barriers .
- Residual solvents: Employ DMSO-d₆ for better solubility and peak resolution, or lyophilize samples to remove volatile impurities .
- Stereochemical ambiguity: Perform X-ray crystallography or computational DFT simulations to validate spatial arrangements .
Advanced Question: What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzyme inhibition)?
Methodological Answer:
- Fluorescent Probes: Label the compound with fluorophores (e.g., dansyl chloride) to track binding kinetics via fluorescence polarization assays .
- Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip to measure real-time binding affinity (KD values) .
- Molecular Docking: Use software like AutoDock Vina to predict binding modes, prioritizing the pyridine core and fluorophenyl group as key interaction sites .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
-
Variation of Substituents:
Modification Biological Impact Fluorophenyl → Chlorophenyl Increased lipophilicity; altered target selectivity Dimethylamino → Piperazinyl Enhanced solubility but reduced metabolic stability -
In Silico Screening: Generate a library of analogs using Cheminformatics tools (e.g., Schrödinger’s CombiGlide) to predict ADMET properties .
-
In Vivo Validation: Use knockout mouse models to assess target engagement specificity .
Basic Question: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
-
Storage Conditions:
Factor Recommendation Rationale Temperature –20°C in amber vials Prevents photodegradation and thermal decomposition Humidity Desiccator with silica gel Avoids hydrolysis of the amide bond -
Stability Monitoring: Perform quarterly HPLC analysis to detect degradation products (e.g., free amine or fluorophenyl fragments) .
Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment: Prepare buffers at pH 6.5–7.4 to exploit the compound’s weak basicity (pKa ~8.1) .
- Nanoformulation: Encapsulate in liposomes (e.g., DOPC/cholesterol) for controlled release in cell-based assays .
Advanced Question: What computational methods are suitable for predicting metabolic pathways?
Methodological Answer:
- CYP450 Metabolism Prediction: Use Schrödinger’s Metabolizer or StarDrop to identify likely oxidation sites (e.g., dimethylamino group or pyridine ring) .
- In Vitro Validation: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
